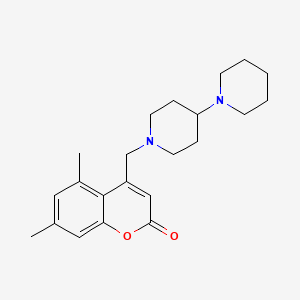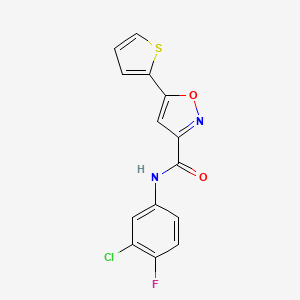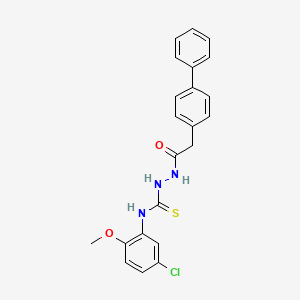
4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one
Vue d'ensemble
Description
4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one, also known as BPC-157, is a synthetic peptide that has been shown to have various therapeutic effects in animal studies. BPC-157 is a pentadecapeptide consisting of 15 amino acids and has a molecular weight of 1419.53552 g/mol.
Mécanisme D'action
The exact mechanism of action of 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one is not fully understood, but it is believed to act through several pathways. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has been shown to interact with growth factors such as FGF-2 and VEGF, which play a crucial role in tissue repair and angiogenesis. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one also activates the FAK/ERK signaling pathway, which promotes cell proliferation and migration. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has been reported to upregulate the expression of genes involved in collagen synthesis and downregulate genes involved in inflammation.
Biochemical and Physiological Effects:
4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects in animal studies. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has been reported to increase the expression of growth factors such as FGF-2 and VEGF, which promote angiogenesis and tissue repair. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has also been shown to increase the expression of genes involved in collagen synthesis, which is essential for tissue regeneration. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has been reported to have anti-inflammatory and analgesic effects, which may be beneficial in conditions such as arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has several advantages for lab experiments, including its stability in aqueous solution, ease of synthesis, and low toxicity. However, there are also some limitations to using 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one in lab experiments. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has only been studied in animal models, and its effects in humans are not well understood. Additionally, the optimal dosage and administration route of 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one have not been established, which may affect its efficacy.
Orientations Futures
There are several future directions for research on 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one. One area of interest is the development of new delivery methods for 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one, such as transdermal patches or nanoparticles, which may improve its efficacy. Another area of interest is the investigation of 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one's effects on different tissues and organs, such as the heart and lungs. Additionally, more studies are needed to determine the optimal dosage and administration route of 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one for different conditions. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one in humans.
Conclusion:
4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one is a synthetic peptide that has shown promise in animal studies for its therapeutic potential in various conditions. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has been reported to have angiogenic, anti-inflammatory, analgesic, and neuroprotective effects, which may be beneficial in tissue repair and regeneration. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has several advantages for lab experiments, including its stability in aqueous solution and low toxicity, but there are also some limitations to its use. Future research on 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one may lead to the development of new therapies for various conditions and improve our understanding of its mechanism of action.
Applications De Recherche Scientifique
4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has been extensively studied in animal models for its therapeutic potential in various conditions, including gastrointestinal disorders, liver damage, muscle and tendon injuries, bone fractures, and nerve damage. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has been shown to promote angiogenesis, cell proliferation, and collagen synthesis, which are essential for tissue repair and regeneration. 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one has also been reported to have anti-inflammatory, analgesic, and neuroprotective effects.
Propriétés
IUPAC Name |
5,7-dimethyl-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-16-12-17(2)22-18(14-21(25)26-20(22)13-16)15-23-10-6-19(7-11-23)24-8-4-3-5-9-24/h12-14,19H,3-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZCXDHAJMKBQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCC(CC3)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155922 | |
| Record name | 4-([1,4′-Bipiperidin]-1′-ylmethyl)-5,7-dimethyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
931586-49-1 | |
| Record name | 4-([1,4′-Bipiperidin]-1′-ylmethyl)-5,7-dimethyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931586-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-([1,4′-Bipiperidin]-1′-ylmethyl)-5,7-dimethyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B4840151.png)
![4-(2-isopropyl-6-methylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4840152.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4840166.png)
![ethyl 7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4840170.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4840176.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B4840183.png)
![7-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4840190.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B4840203.png)
![2-[(2-methoxyethyl)thio]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4840213.png)
![ethyl N-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-beta-alaninate](/img/structure/B4840216.png)
![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4840219.png)
![4-methyl-3-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4840223.png)